3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of 3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound's name reflects its quinoline backbone with specific substitutions at defined positions, where the cyano group occupies the 3-position, a carbonyl group at the 4-position creates the oxo designation, and the carboxylic acid ethyl ester functionality is positioned at the 6-carbon of the quinoline ring system. The dihydro designation indicates the partially saturated nature of the quinoline ring, specifically representing a 1,4-dihydroquinoline structure where hydrogen atoms are present at positions 1 and 4 of the ring system.
The molecular architecture centers around a bicyclic quinoline core consisting of a benzene ring fused to a pyridine ring, with the overall structure exhibiting a planar aromatic system that is partially disrupted by the dihydro nature at specific positions. The compound's canonical SMILES notation CCOC(=O)c1ccc2c(c1)c(=O)c(c[nH]2)C#N provides a standardized representation of its connectivity, clearly showing the ethyl ester linkage and the cyano substituent. The molecule contains three distinct functional group classes: the nitrile (cyano) group contributing to potential pharmacophore activity, the ester functionality providing metabolic transformation sites, and the lactam-like structure within the dihydroquinoline core.
The stereochemical considerations for this compound primarily relate to the planar nature of the aromatic quinoline system and the potential for restricted rotation around certain bonds, particularly those involving the ester functionality. The compound's computed properties indicate four hydrogen bond acceptors and one hydrogen bond donor, with a topological polar surface area of 82.95 Ų, reflecting moderate polarity characteristics. The calculated logarithm of the partition coefficient (LogP) value of 1.57648 suggests favorable balance between hydrophilic and lipophilic properties, which is relevant for potential biological membrane permeability.
Properties
IUPAC Name |
ethyl 3-cyano-4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)8-3-4-11-10(5-8)12(16)9(6-14)7-15-11/h3-5,7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUVMOSKDCTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential.
Mode of Action
It is known that similar compounds interact with their targets to exert their effects.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways.
Biochemical Analysis
Biochemical Properties
3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester plays a significant role in biochemical reactions, primarily due to its interaction with enzymes and proteins. It has been observed to interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. These interactions inhibit the enzymes’ activity, leading to the disruption of bacterial DNA processes. Additionally, the compound can form complexes with metal ions, which may further influence its biochemical properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In eukaryotic cells, the compound can influence cell signaling pathways and gene expression. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DNA gyrase and topoisomerase IV, inhibiting their activity and preventing the supercoiling and relaxation of DNA. This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, the compound can interact with other biomolecules, such as metal ions, which may enhance its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive resistance in bacterial populations, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects. At higher doses, it can cause toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via efflux pumps and can bind to plasma proteins, affecting its distribution and localization. Its accumulation in specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and inhibits DNA gyrase and topoisomerase IV. Additionally, it can be found in the cytoplasm, where it may interact with other biomolecules and influence cellular processes. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.
Biological Activity
3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester (CAS No. 1056941-85-5) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 242.23 g/mol |
| Density | 1.54 g/cm³ (predicted) |
| Boiling Point | 434.4 °C (predicted) |
| pKa | 6.42 (predicted) |
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Similar compounds have demonstrated the ability to inhibit HIV replication by targeting key viral enzymes such as reverse transcriptase (RT). For instance, related quinoline derivatives have shown effective inhibition of HIV in primary human cells, with an EC value indicating potent antiviral properties .
- Antimicrobial Properties : Research indicates that derivatives of quinolinecarboxylic acids possess significant antimicrobial activities against various pathogens, including bacteria and fungi. This suggests a potential role for the compound in treating infections .
- Anticancer Potential : Studies have highlighted the anticancer effects of related compounds, which may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
Case Study 1: Antiviral Efficacy
A study focusing on structurally similar compounds found that they effectively inhibited HIV replication in peripheral blood mononuclear cells (PBMCs). The compound's mechanism involved blocking early viral replication stages and preventing viral DNA synthesis. The results indicated a selective index suggesting low toxicity to host cells while effectively targeting viral processes .
Case Study 2: Antimicrobial Activity
In vitro tests on quinoline derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported below 100 µg/mL for several strains, indicating strong potential for development into therapeutic agents .
Case Study 3: Anticancer Activity
Research on related compounds has shown promising results in inhibiting cancer cell proliferation in various cancer lines. The mechanism was linked to the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of quinolinecarboxylic acids exhibit notable antimicrobial properties. For instance, 3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies indicated that the compound possesses bacteriostatic activity at concentrations as low as 0.025 mg/cc .
Anticancer Properties
Quinoline derivatives have been investigated for their potential anticancer effects. A study highlighted that compounds structurally related to this compound exhibited cytotoxicity against cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation .
Central Nervous System Effects
Some quinoline derivatives have been reported to exhibit central nervous system stimulatory activity. For example, related compounds demonstrated significant effects in animal models at specified dosages, suggesting potential applications in treating neurological disorders .
Agrochemical Applications
Fungicidal Activity
The compound has been evaluated for its fungicidal properties against various plant pathogens. In vitro tests have shown that it can inhibit the growth of fungi at low concentrations, making it a candidate for developing new agricultural fungicides .
Herbicidal Potential
Research into the herbicidal properties of quinoline derivatives indicates that they can inhibit the growth of unwanted plants. The application of this compound in agricultural settings could lead to more effective weed management solutions .
Materials Science
Polymer Chemistry
The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in producing advanced materials for various industrial applications .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal examined the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that the compound exhibited significant bacteriostatic activity against multiple strains of bacteria at minimal inhibitory concentrations.
- Fungicidal Activity Assessment : In another study focused on agricultural applications, researchers tested the fungicidal properties of several quinoline derivatives. The findings revealed that this compound effectively inhibited fungal growth in controlled environments.
- Polymer Development Research : A recent investigation into the use of quinoline derivatives in polymer chemistry demonstrated that incorporating this compound into polymer matrices improved their mechanical strength and thermal resistance compared to traditional polymers.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen Substituents (Cl, F): Chloro and fluoro groups increase molecular polarity and thermal stability. For example, the 7-chloro-6-fluoro analog () has a melting point of 216–220°C, higher than non-halogenated derivatives . Fluorine atoms improve membrane permeability and antibacterial potency .
- Cyclopropyl Group: The 1-cyclopropyl substituent () enhances metabolic stability and broad-spectrum antibacterial activity by resisting enzymatic degradation .
Research Findings and Contradictions
- Enhanced Bioactivity with Fluorine: Fluorine at position 6 or 8 significantly boosts antibacterial efficacy by increasing lipophilicity and target affinity . However, excessive halogenation may reduce solubility, as seen in high-melting-point analogs .
- Contradictory Substituent Effects: While the cyclopropyl group generally improves stability (), bulky substituents like propynyl () might hinder molecular flexibility and binding .
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a suitable quinoline derivative and involves the following key transformations:
- Introduction of halogen atoms (chlorine, fluorine) at specific positions on the quinoline ring.
- Introduction of the cyano group at the 3-position.
- Alkylation at the nitrogen (N-1) position.
- Formation of the ethyl ester at the carboxylic acid moiety.
Halogenation and Cyanidation
Halogenation at the 6-position:
- The introduction of halogen atoms such as chlorine or fluorine at the 6-position of the quinoline ring is achieved using halogenating reagents like sulfuryl chloride or potassium fluoride under controlled temperature and reaction time to minimize side reactions.
Cyanidation at the 3-position:
- The cyano group is introduced by reacting halogenated quinoline intermediates with cyanide sources such as potassium cyanide or copper cyanide in polar aprotic solvents like dimethylformamide (DMF) at reflux temperatures.
- This step requires strict safety precautions due to the toxicity of cyanide reagents.
Alkylation at the N-1 Position
- Alkylation of the quinoline nitrogen is performed using alkyl halides (e.g., cyclopropyl halide) in the presence of a base such as anhydrous potassium carbonate in a non-aqueous solvent like DMF.
- The base acts as an acid acceptor to facilitate the substitution reaction, which is typically carried out at temperatures ranging from room temperature to 60°C with stirring.
Fluorination
Esterification
- The carboxylic acid group is converted to the ethyl ester by refluxing with ethanol in the presence of acid catalysts such as concentrated sulfuric acid.
- The reaction is typically conducted under reflux with continuous removal of water to drive the esterification equilibrium forward.
- Post-reaction purification involves washing and recrystallization to obtain the pure ethyl ester compound.
Representative Reaction Conditions and Yields
Detailed Research Findings
- The preparation of 1,4-dihydro-4-oxo quinoline derivatives involves cyclization of di-(lower-alkyl) ethoxymethylenemalonate with substituted pyridines or anilines, followed by functional group modifications.
- Alkylation reactions are often conducted in dimethylformamide with potassium carbonate as the base, which provides high yields and selectivity for N-alkylation.
- Cyanidation reactions using copper cyanide in DMF have been reported to efficiently convert halogenated quinoline intermediates to cyano derivatives, with subsequent purification steps involving recrystallization from solvents like ethyl acetate.
- Fluorination and chlorination steps require careful control of reaction parameters to avoid over-substitution or degradation of the quinoline core.
- Esterification under acidic conditions with ethanol is a classical approach to obtain ethyl esters from quinoline carboxylic acids, with water removal techniques such as azeotropic distillation improving yields.
Summary Table of Key Intermediates and Reactions
| Intermediate/Step | Description | Key Reagents | Solvent | Conditions |
|---|---|---|---|---|
| Quinoline derivative | Starting material | Substituted pyridine/aniline | Various | Cyclization with malonate |
| Halogenated quinoline (6-F or 7-Cl) | Halogen introduction | KHF2, SO2Cl2 | DMF or others | Controlled temp/time |
| 3-Bromo or 3-Halo quinoline | Precursor for cyanidation | Bromination reagents | Various | Controlled conditions |
| 3-Cyano quinoline | Cyanide substitution | KCN, CuCN | DMF | Reflux 3-5 hours |
| N-1 Alkylated quinoline | Alkylation of nitrogen | Cyclopropyl halide, K2CO3 | DMF | 25-60°C, 1-2 hours |
| Ethyl ester final product | Esterification of carboxylic acid | Ethanol, H2SO4 catalyst | Ethanol | Reflux, water removal |
Q & A
Q. What are the standard synthetic routes for 3-cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester?
The compound is synthesized via condensation reactions. For example, 3-oxo-3-aryl-2-arylhydrazonopropanals react with ethyl cyanoacetate in acetic acid with ammonium acetate, yielding derivatives with hydroxy or amino substituents depending on reaction conditions . Another route involves cyclization of ethyl 7-(arylthioxy)-8-nitro-4-oxoquinoline-3-carboxylates, followed by hydrolysis to form tetracyclic structures . Key steps include optimizing temperature (e.g., 90°C for cyclization) and reagent stoichiometry to control regioselectivity.
Q. How is the compound characterized structurally and chemically?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and ester functionality.
- X-ray crystallography : Resolves molecular packing, as seen in related quinolones where C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions stabilize crystal lattices .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. What in vitro assays are used to evaluate its biological activity?
- Antibacterial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains.
- Enzyme inhibition : Testing against targets like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) via spectrophotometric methods .
- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index.
Advanced Research Questions
Q. How do substituents at the 6- and 7-positions influence antibacterial potency?
Substituents critically modulate activity:
- Electron-withdrawing groups (e.g., Cl, F) : Enhance membrane penetration and target binding. For example, 6-fluoro-7-chloro derivatives show superior activity due to increased DNA gyrase inhibition .
- Amino or methoxy groups : Improve solubility but may reduce potency. Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy derivatives balance solubility and efficacy .
- Triazole moieties : Introduced via click chemistry, these enhance pharmacokinetic profiles by improving metabolic stability .
Q. How can contradictory data on biological activity be resolved?
Discrepancies often arise from:
- Varied assay conditions : MIC values depend on bacterial strain, inoculum size, and media composition. Standardization per CLSI guidelines is critical.
- Substituent positional effects : For example, 8-nitro substitution in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro derivatives reduces activity compared to 8-methoxy analogs due to steric hindrance .
- Synergistic interactions : Co-administration with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) clarifies intrinsic vs. acquired resistance .
Q. What strategies optimize bioavailability and reduce toxicity?
- Prodrug design : Ester hydrolysis to carboxylic acids improves solubility. Ethyl esters are hydrolyzed in vivo to active acids, as demonstrated in pharmacokinetic studies .
- Nanoparticle encapsulation : Fibroin-based nanoparticles enhance delivery to target tissues while reducing gastric irritation .
- Structural analogs : Methyl or trifluoromethyl groups at the 1-position (e.g., 1-cyclopropyl) lower CNS toxicity by limiting blood-brain barrier penetration .
Q. How are computational methods applied in SAR studies?
- Molecular docking : Predicts binding to DNA gyrase (e.g., PDB ID 1KZN). Fluorine at C-6 and cyano at C-3 enhance hydrogen bonding with Ser84 and Glu88 residues .
- QSAR models : Correlate logP values (<2.5) with improved MICs against E. coli .
- MD simulations : Assess stability of triazole-substituted derivatives in bacterial membranes .
Methodological Challenges
Q. What are the pitfalls in synthesizing enantiomerically pure derivatives?
- Racemization during cyclization : High temperatures (>100°C) in diphenyl ether promote racemization. Mitigated by microwave-assisted synthesis at controlled temperatures .
- Chiral auxiliaries : Use (1R,2S)-2-fluorocyclopropyl groups to induce asymmetry, as seen in 5-amino-1-[(1R,2S)-2-fluorocyclopropyl] derivatives .
- Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers with >99% ee .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
